Bupivacaine-d9 Hydrochloride
Description
Overview of Bupivacaine (B1668057) and its Research Relevance as an Amide-Type Local Anesthetic Analogue
Bupivacaine is a potent, long-acting local anesthetic belonging to the amide class. nih.govnih.gov It functions by reversibly blocking sodium channels in nerve fibers, which prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation. nih.govnih.gov Due to its efficacy, it is widely used for various medical procedures requiring local or regional anesthesia. nih.gov
From a research perspective, Bupivacaine is significant due to its distinct pharmacokinetic and pharmacodynamic properties. ochsnerjournal.org As an amide-type anesthetic, it is primarily metabolized in the liver, a process that can be influenced by various physiological and pathological factors. nih.govnih.gov Understanding the absorption, distribution, metabolism, and excretion (ADME) of Bupivacaine is crucial for optimizing its use and ensuring patient safety. Its potential for cardiotoxicity at high concentrations further underscores the need for precise analytical methods to monitor its levels in biological fluids. nih.govochsnerjournal.org
Rationale for Deuterium (B1214612) Incorporation in Bupivacaine Research
The incorporation of deuterium into the Bupivacaine molecule to create Bupivacaine-d9 (B593371) Hydrochloride serves a critical purpose in research. Bupivacaine-d9 is a deuterated analog of Bupivacaine, meaning some of its hydrogen atoms have been replaced with deuterium. veeprho.com This substitution increases the molecular weight of the compound without significantly altering its chemical properties. musechem.com
The primary rationale for this is to create a highly effective internal standard for use in mass spectrometry-based bioanalytical methods. veeprho.comcaymanchem.com When analyzing biological samples like plasma or urine for the presence of Bupivacaine, a known quantity of Bupivacaine-d9 is added at the beginning of the sample preparation process. mazums.ac.ir Since Bupivacaine-d9 behaves almost identically to Bupivacaine during extraction, chromatography, and ionization, any loss or variation that affects the parent drug will also affect the deuterated standard to the same extent. acanthusresearch.com By comparing the mass spectrometer's signal for Bupivacaine to that of Bupivacaine-d9, researchers can accurately and precisely quantify the concentration of the drug in the original sample. This approach is fundamental to the development and validation of robust bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research of Bupivacaine. veeprho.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-WXBJMGRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747233 | |
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286973-34-9 | |
| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bupivacaine D9 Hydrochloride
Strategies for Site-Specific Deuteration within the Bupivacaine (B1668057) Molecular Structure
The primary strategy for synthesizing Bupivacaine-d9 (B593371) involves the selective introduction of deuterium (B1214612) at the butyl moiety attached to the piperidine (B6355638) nitrogen. This specific location is targeted because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the deuterated compound more stable against certain metabolic pathways, a principle known as the kinetic isotope effect. clearsynthdiscovery.comresearchgate.net However, for its use as an internal standard, the key is the mass difference which allows for clear differentiation in mass spectrometric analysis. mazums.ac.ir
The most common and efficient method to achieve this site-specific deuteration is not through hydrogen-isotope exchange on the final bupivacaine molecule, but rather by using a pre-deuterated building block in the final steps of the synthesis. isotope.com This "late-stage" introduction of the deuterated moiety ensures that the deuterium atoms are located exclusively on the butyl group and prevents isotopic scrambling, where deuterium might unintentionally be incorporated into other positions of the molecule. The target molecule's chemical name is 1-(Butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide Hydrochloride. simsonpharma.com This confirms that all nine deuterium atoms are located on the butyl group.
Precursor Compounds and Chemical Transformations for Deuterated Piperidine and Butyl Moieties
The synthesis of Bupivacaine-d9 Hydrochloride relies on two key precursor molecules: a non-deuterated bupivacaine intermediate and a deuterated alkylating agent.
Non-deuterated Precursor : The core of the bupivacaine molecule is typically synthesized first. This intermediate is N-(2,6-dimethylphenyl)piperidine-2-carboxamide, also known as 2',6'-pipecoloxylidide. General synthetic routes for bupivacaine start with 2-piperidinecarboxylic acid, which is first converted to its acyl chloride and then reacted with 2,6-dimethylaniline (B139824) in an amidation reaction to form the amide bond. google.com This produces the key intermediate which lacks the butyl group on the piperidine nitrogen.
Deuterated Precursor : The deuterated butyl group is introduced using a perdeuterated butyl halide, most commonly 1-bromobutane-d9 (B32881) (C₄D₉Br). isotope.comisotope.com This reagent is commercially available with high isotopic purity (typically >98 atom % D). isotope.com The synthesis of 1-bromobutane-d9 itself starts from butan-1-ol-d10, which is then reacted with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid, in a nucleophilic substitution reaction. up.pt
The crucial chemical transformation is the N-alkylation of the secondary amine on the piperidine ring of N-(2,6-dimethylphenyl)piperidine-2-carboxamide with 1-bromobutane-d9. google.comresearchgate.net This reaction is typically a nucleophilic substitution (SN2) where the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the C-Br bond in 1-bromobutane-d9 and displacing the bromide ion. up.pt
The reaction is carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct and to facilitate the reaction. rsc.orgub.edu Common bases include potassium carbonate or sodium carbonate. thieme-connect.de The final step involves treating the resulting Bupivacaine-d9 free base with hydrochloric acid (HCl) to form the stable and water-soluble hydrochloride salt. google.com
Table 1: Key Precursors and Reagents in this compound Synthesis
| Compound Name | Molecular Formula | Role in Synthesis |
| N-(2,6-dimethylphenyl)piperidine-2-carboxamide | C₁₅H₂₂N₂O | Bupivacaine core structure (secondary amine) |
| 1-Bromobutane-d9 | C₄D₉Br | Source of the deuterated butyl group |
| Potassium Carbonate | K₂CO₃ | Base for N-alkylation reaction |
| Hydrochloric Acid | HCl | For final salt formation |
Optimization of Synthetic Pathways for Enhanced Isotopic Purity and Yield
Optimizing the synthesis of this compound focuses on maximizing the chemical yield and ensuring high isotopic purity, meaning that the final product contains the correct number of deuterium atoms at the specified positions with minimal presence of partially deuterated or non-deuterated analogues. researchgate.netacs.org
Key Optimization Parameters:
Purity of Deuterated Precursor : The single most critical factor for the isotopic purity of the final product is the isotopic enrichment of the starting 1-bromobutane-d9. Using a precursor with ≥98% isotopic purity is essential. isotope.com
Reaction Conditions for N-Alkylation : The conditions for the N-alkylation step are optimized to ensure complete reaction and minimize side products. This includes:
Solvent : Solvents like acetonitrile (B52724) or N,N-Dimethylformamide (DMF) are often used as they are suitable for SN2 reactions. researchgate.netstackexchange.com
Temperature : The reaction temperature is carefully controlled. A typical range for this type of alkylation is between 50-100 °C. google.com Higher temperatures can speed up the reaction but may also lead to side reactions or degradation.
Stoichiometry : A slight excess of the alkylating agent (1-bromobutane-d9) may be used to ensure the complete conversion of the bupivacaine precursor. google.com
Purification : After the reaction, purification is critical for both chemical and isotopic purity. While common purification techniques like chromatography cannot separate molecules with different isotopic compositions, they are crucial for removing unreacted starting materials and other chemical impurities. researchgate.net Recrystallization of the final hydrochloride salt is often employed to achieve high chemical purity.
The use of a pre-deuterated building block like 1-bromobutane-d9 is inherently a strategy for ensuring high isotopic purity, as it avoids the less precise and often incomplete hydrogen-isotope exchange reactions on the fully formed bupivacaine molecule. researchgate.netunam.mx
Analytical Characterization Techniques for Deuterated Bupivacaine Intermediates and Final Product
A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of this compound and its synthetic intermediates.
Mass Spectrometry (MS) : This is the primary technique for confirming the successful incorporation of deuterium. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the compound, confirming the mass increase corresponding to the nine deuterium atoms. nih.gov For Bupivacaine-d9, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 298.3, compared to 289.3 for non-deuterated bupivacaine. mazums.ac.irphmethods.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern can confirm that the deuterium atoms are located on the butyl group. For example, a characteristic fragment of bupivacaine is m/z 140.1, while for Bupivacaine-d9, this fragment shifts to m/z 149.2, confirming the deuteration of the piperidine/butyl fragment. mazums.ac.irphmethods.net
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR (Proton NMR) : This technique is used to verify the structure and to confirm the absence of protons at the deuterated positions. In the ¹H NMR spectrum of Bupivacaine-d9, the signals corresponding to the butyl group protons would be nearly absent, providing strong evidence of successful deuteration.
¹³C NMR (Carbon-13 NMR) : This confirms that the carbon skeleton of the molecule is correct. The signals for the deuterated carbon atoms will appear as multiplets with attenuated intensity due to C-D coupling.
²H NMR (Deuterium NMR) : This technique can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the chemical purity of the final product. nih.govnih.gov It separates Bupivacaine-d9 from any non-isotopic impurities, such as unreacted starting materials or byproducts of the synthesis. When coupled with a UV or MS detector, it provides a quantitative measure of purity. nih.gov
Table 2: Summary of Analytical Characterization Data for Bupivacaine-d9
| Technique | Purpose | Expected Observation for Bupivacaine-d9 |
| Mass Spectrometry (MS) | Confirm mass and isotopic incorporation | Molecular Ion [M+H]⁺ at m/z ≈ 298.3. mazums.ac.irphmethods.net |
| Tandem MS (MS/MS) | Confirm location of deuterium | Fragmentation shows key daughter ion at m/z ≈ 149.2 (vs. 140.1 for unlabeled). mazums.ac.irphmethods.net |
| ¹H NMR | Confirm structure and absence of H at labeled sites | Disappearance of signals corresponding to the butyl protons. |
| HPLC | Assess chemical purity | A single major peak indicating high purity, free from chemical (non-isotopic) impurities. nih.gov |
Advanced Analytical Methodologies Utilizing Bupivacaine D9 Hydrochloride As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis
Isotope dilution mass spectrometry (IDMS) is a leading technique for achieving high accuracy and precision in quantitative bioanalysis. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Bupivacaine-d9 (B593371) Hydrochloride—to the sample at an early stage of the preparation process. scioninstruments.com This labeled compound, known as an internal standard, is chemically identical to the analyte of interest (bupivacaine) but has a different mass due to the presence of deuterium (B1214612) atoms. clearsynth.com
The key advantage of this method is its ability to compensate for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.comwisdomlib.org Since the internal standard and the analyte behave almost identically during extraction, separation, and detection, any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. scioninstruments.com The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. scioninstruments.com Quantification is then based on the ratio of the signal intensity of the analyte to that of the internal standard, rather than the absolute signal of the analyte alone. scioninstruments.com This ratio remains constant even if there are variations in sample volume or injection volume, leading to highly reliable and reproducible results. scioninstruments.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. wiley.com In the context of bupivacaine (B1668057) quantification, LC-MS/MS methods frequently employ Bupivacaine-d9 as an internal standard to ensure accuracy. caymanchem.comcaymanchem.com
In a typical LC-MS/MS workflow, the sample containing both bupivacaine and the Bupivacaine-d9 internal standard is injected into the liquid chromatograph. The two compounds, due to their nearly identical chemical properties, co-elute or elute very closely from the chromatography column. mazums.ac.ir The effluent from the LC is then introduced into the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI). nih.gov
The mass spectrometer then separates the ions based on their m/z ratio. In tandem mass spectrometry (MS/MS), specific precursor ions for both bupivacaine and Bupivacaine-d9 are selected and fragmented. The resulting product ions are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity, minimizing interference from other components in the biological matrix. mazums.ac.ir For example, one study reported the mass transition ion-pair for bupivacaine as m/z 289.3→140.0 and for Bupivacaine-d9 as 298.3→149.0. The use of a deuterated internal standard like Bupivacaine-d9 is considered ideal for quantitative MS methods because it closely mimics the analyte's behavior, including ionization efficiency. scioninstruments.com
Table 1: Example LC-MS/MS Parameters for Bupivacaine Analysis
| Parameter | Value |
| Internal Standard | Bupivacaine-d9 |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Monitored Transition (Bupivacaine) | m/z 289.2 → 140.1 |
| Monitored Transition (Bupivacaine-d9) | m/z 298.2 → 149.2 |
| Lower Limit of Quantification | 3 ng/mL |
This table is a composite of typical values and may not represent a single specific study. Data sourced from mazums.ac.ir.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more common for bupivacaine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique where Bupivacaine-d9 serves as an effective internal standard. caymanchem.comcaymanchem.com GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like bupivacaine, a derivatization step may be necessary to increase volatility before GC analysis. researchgate.net
In GC-MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated based on their boiling points and interaction with the stationary phase of the GC column. Bupivacaine and Bupivacaine-d9, having very similar physicochemical properties, will have nearly identical retention times. scioninstruments.com
Following separation in the GC, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their m/z ratio. The use of Bupivacaine-d9 is particularly advantageous in GC-MS because, like the analyte, it will have a similar fragmentation pattern upon ionization, with the key difference being the mass of the fragments containing deuterium. researchgate.net This allows for precise quantification by monitoring specific ion fragments for both the analyte and the internal standard, a technique known as selected ion monitoring (SIM). nih.gov
Integration with Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS)
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). This results in faster analysis times, improved resolution, and increased sensitivity. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly efficient platform for bioanalysis.
The integration of Bupivacaine-d9 as an internal standard is seamless and highly effective in UPLC-MS/MS methods for quantifying bupivacaine. The rapid separation achieved with UPLC means that analytical run times can be significantly reduced, often to just a few minutes, without compromising the quality of the data. For instance, a UPLC-MS/MS method for the simultaneous quantification of bupivacaine and another drug in human plasma, using Bupivacaine-d9 as the internal standard, achieved a total run time of only 2.5 minutes.
The principles of isotope dilution remain the same as in conventional LC-MS/MS. The high resolution of UPLC ensures that bupivacaine and its internal standard are sharply focused peaks, leading to better signal-to-noise ratios and lower limits of quantification. The precision and accuracy of the method are enhanced by the use of Bupivacaine-d9, which compensates for any variability in the fast-paced analytical process.
Application of High-Resolution Mass Spectrometry in Investigational Bioanalysis
High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). mdpi.com This capability is invaluable in investigational bioanalysis, such as metabolite identification and in-depth pharmacokinetic studies. mdpi.comresearchgate.net
When used in conjunction with Bupivacaine-d9, HRMS can provide not only quantitative data but also qualitative information with a high degree of confidence. researchgate.net In one study, HRMS was used to analyze bupivacaine and its metabolites. The high mass accuracy allowed for the confident identification of metabolites like desbutyl-bupivacaine and several hydroxylated bupivacaine species by extracting their exact masses from the full-scan data. researchgate.net The presence of the Bupivacaine-d9 internal standard helps to anchor the retention time and provides a reference point for comparing the mass spectra of the parent drug and its metabolites. researchgate.net
Another innovative approach involves the use of stable isotopes, like in Bupivacaine-d9, to aid in metabolite discovery. mdpi.com For example, by incubating a drug with liver microsomes in the presence of ¹⁸O₂, researchers can look for mass shifts corresponding to the incorporation of the heavy oxygen isotope, helping to identify oxidative metabolites. mdpi.comresearchgate.net While this is a different application of isotopes, it highlights the power of mass spectrometry in metabolic research, where a deuterated standard like Bupivacaine-d9 would be essential for accurate quantification of the parent drug. mdpi.com
Method Development and Validation Protocols for Bupivacaine Quantification in Complex Matrices
Developing and validating a bioanalytical method for quantifying bupivacaine in complex matrices like plasma or urine is a meticulous process governed by strict regulatory guidelines. europa.euich.org The goal is to ensure the method is reliable, reproducible, and accurate for its intended purpose. ich.org The use of Bupivacaine-d9 as an internal standard is a cornerstone of many of these validated methods. mazums.ac.ir
The validation process involves assessing several key parameters:
Selectivity and Specificity : The method must be able to differentiate and quantify the analyte from endogenous components in the matrix and other potential interferences. ich.org Using MRM in LC-MS/MS with a specific precursor-product ion transition for bupivacaine and Bupivacaine-d9 provides high selectivity.
Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. ich.org These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples. europa.eu Regulatory guidelines often require accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and precision (expressed as the coefficient of variation, CV) not to exceed 15% (20% at the LLOQ). europa.eunih.gov
Calibration Curve : A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. The curve should be linear over the expected concentration range of the samples. A weighting factor, such as 1/x², is often used to improve accuracy at the lower end of the curve. mazums.ac.ir
Recovery : This parameter assesses the efficiency of the extraction process by comparing the analyte response in an extracted sample to the response of a non-extracted standard.
Matrix Effect : This evaluates the suppressive or enhancing effect of the biological matrix on the ionization of the analyte. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution. The use of a co-eluting, stable isotope-labeled internal standard like Bupivacaine-d9 is the most effective way to compensate for matrix effects. clearsynth.com
Stability : The stability of bupivacaine in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures, to ensure that the sample integrity is maintained from collection to analysis. ich.org
Table 2: Typical Validation Parameters for Bupivacaine Quantification
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Stability | Analyte concentration within ±15% of initial |
This table represents common criteria based on regulatory guidelines such as those from the FDA and EMA. europa.euich.org
Sample Preparation Techniques for Biological Matrices (e.g., Plasma)
The primary goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix, remove interfering substances like proteins and salts, and concentrate the analyte to a level suitable for detection. wiley.commdpi.com Several techniques are commonly used for the analysis of bupivacaine in plasma. wiley.com
Protein Precipitation (PPT) : This is one of the simplest and fastest methods. diva-portal.org It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. mazums.ac.ir The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can be directly injected into the LC-MS/MS system or further processed. chromatographyonline.com One study used a simple protein precipitation with a mixture of water, acetonitrile, and formic acid for the simultaneous analysis of bupivacaine and meloxicam.
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. mdpi.com The pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral, more organic-soluble form. After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. nih.govresearchgate.net This method can provide cleaner extracts than PPT but is more labor-intensive. wiley.com
Solid-Phase Extraction (SPE) : SPE is a highly effective technique for sample cleanup and concentration. wiley.com It uses a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample. nih.govmdpi.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a strong solvent. nih.gov SPE can offer high recovery and very clean extracts, making it suitable for methods requiring high sensitivity. wiley.com Newer miniaturized versions of SPE, such as microextraction by packed sorbent (MEPS), have been developed to reduce solvent consumption and allow for online automation. wiley.comdiva-portal.org
In all these techniques, Bupivacaine-d9 hydrochloride is added to the plasma sample before the extraction process begins to ensure it experiences the same conditions as the bupivacaine analyte, thereby ensuring accurate quantification. mazums.ac.iravma.org
Chromatographic Separation Parameters and System Optimization
The effective separation of bupivacaine from endogenous plasma components and other potential interferences is paramount for accurate quantification. This compound, being structurally and chemically similar to the analyte, co-elutes under the same chromatographic conditions, making it an ideal internal standard. texilajournal.com The optimization of these conditions is crucial for achieving symmetric peak shapes, adequate resolution, and short run times.
Several studies have detailed the chromatographic parameters for bupivacaine analysis using a deuterated internal standard. A common approach involves reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-pressure liquid chromatography (UPLC).
For instance, one UPLC-MS/MS method utilized an Acquity HSS T3 column (2.1 x 50 mm, 1.8 µm). The mobile phase consisted of a gradient elution with 10 mM ammonium (B1175870) formate (B1220265) as mobile phase A and a mixture of acetonitrile, water, and formic acid (96:5:0.2, v/v/v) as mobile phase B. This setup achieved a short run time of 2.5 minutes. Another LC-MS/MS method employed an ACE 3µ C18 column (150 x 2.1 mm) kept at 50°C. mazums.ac.ir The gradient elution started with 30% acetonitrile in water with 0.1% formic acid, increasing to 100% acetonitrile over three minutes, resulting in a total run time of 9 minutes and a retention time of 5.1 minutes for both bupivacaine and its deuterated internal standard. mazums.ac.ir
System optimization often involves a Quality by Design (QbD) approach to identify and control critical parameters. jrespharm.com Factors such as mobile phase composition (e.g., acetonitrile and 0.1% orthophosphoric acid), flow rate, and pH are assessed to find the optimal conditions for separation. jrespharm.com For example, a study using a Shimadzu C-18 column (250mm x 4.6mm i.d., 5µm particle size) determined an optimized mobile phase of acetonitrile and 0.1% orthophosphoric acid (pH 2.04) in a 69.45:30.55 (% v/v) ratio with a flow rate of 0.805 mL/min. jrespharm.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) | ACE 3µ C18 (150 x 2.1 mm) mazums.ac.ir | Shimadzu C-18 (250mm x 4.6mm, 5µm) jrespharm.com |
| Mobile Phase A | 10 mM Ammonium Formate | Water with 0.1% Formic Acid mazums.ac.ir | 0.1% Ortho Phosphoric Acid (pH 2.04) jrespharm.com |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (96:5:0.2, v/v/v) | Acetonitrile with 0.1% Formic Acid mazums.ac.ir | Acetonitrile jrespharm.com |
| Flow Rate | 0.5 mL/min | Not specified, gradient elution mazums.ac.ir | 0.805 mL/min jrespharm.com |
| Detection | UPLC-MS/MS | LC-MS/MS mazums.ac.ir | HPLC with UV at 214 nm jrespharm.com |
| Run Time | 2.5 min | 9 min mazums.ac.ir | Not specified |
Mass Spectrometric Detection Parameters, Including Multiple Reaction Monitoring (MRM) Transitions
Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the quantification of drugs in biological fluids. lcms.cz For the analysis of bupivacaine with this compound as an internal standard, the mass spectrometer is typically operated in the positive ion mode using electrospray ionization (ESI). mazums.ac.ir The detection is performed using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. This technique significantly reduces background noise and enhances the specificity of the assay. semanticscholar.org
The selection of MRM transitions is a critical step in method development. For bupivacaine, a common precursor ion is m/z 289.2 or 289.3. mazums.ac.ir This precursor ion is then fragmented to produce specific product ions. For this compound, the precursor ion is m/z 298.2 or 298.3, reflecting the mass increase due to the nine deuterium atoms. mazums.ac.ir
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Bupivacaine | 289.3 | 140.0 | |
| Bupivacaine-d9 | 298.3 | 149.0 | |
| Bupivacaine | 289.2 | 140.1 (qualifier) | mazums.ac.ir |
| Bupivacaine | 289.2 | 98.1 (qualifier 1) | mazums.ac.ir |
| Bupivacaine | 289.2 | 84.1 (qualifier 2) | mazums.ac.ir |
| Bupivacaine-d9 | 298.2 | 149.2 | mazums.ac.ir |
The use of a stable isotope-labeled internal standard like Bupivacaine-d9 is considered the gold standard in quantitative mass spectrometry. scioninstruments.com It compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, as the deuterated standard behaves almost identically to the unlabeled analyte throughout the analytical process. texilajournal.com
Comprehensive Validation Criteria for Bioanalytical Assays (e.g., Linearity, Precision, Accuracy, Recovery, Matrix Effects)
The validation of bioanalytical methods is essential to ensure the reliability of the data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these validations. nih.govnih.gov The use of this compound as an internal standard is instrumental in meeting the stringent criteria for these validation parameters. texilajournal.com
Linearity: The method should demonstrate linearity over a specific concentration range. For a UPLC-MS/MS method for bupivacaine, linearity was established in the range of 10 - 4500 ng/mL. Another HPLC method showed linearity between 25 to 80 µg/ml with a correlation coefficient (r²) of 0.999. jrespharm.com
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are assessed at different concentration levels, including the lower limit of quantification (LLOQ). For a validated method, intra- and inter-run precision values were within 6.8% at the LLOQ. Another study reported accuracy ranging from 98.61% to 102.11%. psu.edu Typically, the precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%bias) should be within ±15% (±20% at the LLOQ). europa.eu
Matrix Effects: This assesses the influence of endogenous components of the biological matrix on the ionization of the analyte and internal standard. The use of a co-eluting, stable isotope-labeled internal standard like this compound is highly effective in compensating for matrix effects. texilajournal.com
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage. europa.eujapsonline.com For example, one study demonstrated the stability of bupivacaine in plasma for 6 hours at room temperature and for 24 hours in the autosampler at 4°C.
| Validation Parameter | Acceptance Criteria | Example Finding | Reference |
|---|---|---|---|
| Linearity (LLOQ - ULOQ) | r² ≥ 0.99 | 10 - 4500 ng/mL | |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | <6.8% at LLOQ | |
| Accuracy (%Bias) | ±15% (±20% at LLOQ) | 98.61% - 102.11% | psu.edu |
| Recovery | Consistent and reproducible | 98% | |
| Stability | Within ±15% of nominal concentration | Stable for 6h at 25°C |
Role of this compound as a Certified Reference Material and Analytical Standard
This compound is not only used as an internal standard in routine analysis but is also available as a Certified Reference Material (CRM). sigmaaldrich.com CRMs are the "gold standard" for analytical testing, produced and certified in accordance with stringent international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comgbjpl.com.au These materials come with a comprehensive Certificate of Analysis (CoA) that provides information on their identity, purity, and certified concentration, ensuring traceability to national or international standards. lgcstandards.com
As a CRM, this compound plays a crucial role in:
Method Validation: It serves as a well-characterized material for validating the accuracy and traceability of analytical methods. chemicea.com
Quality Control: It is used to prepare quality control samples to monitor the performance of analytical systems over time. mazums.ac.ir
Calibration: Although less common for internal standards, in some applications, it can be used for calibration purposes, especially in isotope dilution mass spectrometry (IDMS), which is a primary reference method.
Pharmaceutical secondary standards, which are qualified as CRMs, are suitable for various applications, including pharmaceutical release testing and method development. sigmaaldrich.comsigmaaldrich.com The use of a CRM like this compound provides confidence in the accuracy and reliability of analytical results, which is critical in regulated environments such as clinical and forensic toxicology, therapeutic drug monitoring, and pharmaceutical research. sigmaaldrich.com
Applications in Preclinical Pharmacokinetic Investigations
Pharmacokinetic Profiling in Animal Models
The study of bupivacaine's pharmacokinetic profile in animal models such as rats, cats, calves, dogs, and sheep is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These preclinical studies provide essential data before human trials.
Determination of Absorption Characteristics and Peak Plasma Concentrations (Cmax, Tmax)
The rate and extent of bupivacaine (B1668057) absorption are influenced by the route of administration, the vascularity of the administration site, and the formulation. wikipedia.orgdrugs.com Peak plasma concentration (Cmax) and the time to reach Cmax (Tmax) are key parameters determined in these studies.
In rats , subcutaneous administration of levobupivacaine (B138063), an enantiomer of bupivacaine, resulted in a Tmax of 1.07 ± 0.16 hours. nih.gov When combined with QX-OH, the Tmax of levobupivacaine was significantly prolonged to 4.11 ± 0.39 hours. nih.gov
Studies in cats have shown varied Cmax and Tmax values depending on the administration route. Following retrobulbar and peribulbar injections, the median Cmax was 1.4 µg/mL and 1.7 µg/mL, with a Tmax of 17 minutes and 28 minutes, respectively. escholarship.org After intraperitoneal administration, the mean Cmax was 1,030 ± 497.5 ng/mL at a Tmax of 30 ± 24 minutes. avma.orgresearchgate.netresearchgate.net In another study involving intraperitoneal administration with epinephrine (B1671497) or dexmedetomidine, the Cmax was 1155 ± 168 ng/mL and 1678 ± 364 ng/mL, with Tmax at 67 ± 13 minutes and 123 ± 59 minutes, respectively. nih.gov Following an ultrasound-guided transversus abdominis plane (TAP) block, Cmax was 1166 ± 511 ng/mL at 33 ± 14 minutes for a 0.2% solution and 1810 ± 536 ng/mL at 47 ± 22 minutes for a 0.25% solution. researchgate.netnih.gov
In calves , a cornual nerve block with a long-acting bupivacaine formulation resulted in a mean Cmax of 152.03 ± 37.34 ng/mL at a Tmax of 0.39 ± 0.13 hours. frontiersin.orgnih.govnih.govresearchgate.net
For dogs , intra-articular administration as a single injection led to a mean Cmax of 1.33 ± 0.954 µg/mL at 11.37 ± 4.546 minutes. nih.gov A continuous infusion resulted in a mean Cmax of 1.13 ± 0.509 µg/mL at 10.37 ± 4.109 minutes. nih.gov
In sheep , epidural administration of bupivacaine led to peak serum concentrations within 8 minutes. massey.ac.nzbmj.com Following a brachial plexus nerve block with a bupivacaine solution, the Cmax was below 100 ng/mL. researchgate.net
Table 1: Pharmacokinetic Parameters (Cmax and Tmax) of Bupivacaine in Various Animal Models
| Animal Model | Administration Route | Cmax | Tmax | Citation |
|---|---|---|---|---|
| Rats | Sciatic Nerve Block (Levobupivacaine) | - | 1.07 ± 0.16 h | nih.gov |
| Cats | Retrobulbar Injection | 1.4 µg/mL | 17 min | escholarship.org |
| Cats | Peribulbar Injection | 1.7 µg/mL | 28 min | escholarship.org |
| Cats | Intraperitoneal | 1030 ± 497.5 ng/mL | 30 ± 24 min | avma.orgresearchgate.netresearchgate.net |
| Cats | TAP Block (0.2%) | 1166 ± 511 ng/mL | 33 ± 14 min | researchgate.netnih.gov |
| Cats | TAP Block (0.25%) | 1810 ± 536 ng/mL | 47 ± 22 min | researchgate.netnih.gov |
| Calves | Cornual Nerve Block | 152.03 ± 37.34 ng/mL | 0.39 ± 0.13 h | frontiersin.orgnih.govnih.govresearchgate.net |
| Dogs | Intra-articular (Single Injection) | 1.33 ± 0.954 µg/mL | 11.37 ± 4.546 min | nih.gov |
| Dogs | Intra-articular (Continuous Infusion) | 1.13 ± 0.509 µg/mL | 10.37 ± 4.109 min | nih.gov |
| Sheep | Epidural | - | ~8 min | massey.ac.nzbmj.com |
| Sheep | Brachial Plexus Block | <100 ng/mL | - | researchgate.net |
Analysis of Distribution Volumes and Tissue Penetration in Research Models
The distribution of bupivacaine into various tissues is a critical aspect of its pharmacokinetic profile. In rats , following interpleural injection of 14C-labelled bupivacaine, the highest concentrations were found in the right lung and the right thoracic wall, indicating that the drug remains in the area of injection for a considerable time. nih.gov Concentrations in more peripheral organs like leg musculature and the central nervous system were significantly lower. nih.gov A study comparing lidocaine, bupivacaine, and levobupivacaine in awake rats found no differences in the ratio of total brain concentration to total plasma concentration among the three anesthetics. nih.gov However, the concentration of bupivacaine in the cerebral extracellular fluid was significantly higher than that of levobupivacaine. nih.gov
In sheep , studies have shown that the volume of distribution at steady state for the R(+)-enantiomer of bupivacaine is 32% greater than that of the S(-)-enantiomer. nih.gov
The volume of distribution is a key parameter reflecting the extent of tissue penetration. In cats, the volume of distribution indexed by bioavailability after intraperitoneal administration was 2.10 ± 0.84 L/kg. researchgate.net In a study on healthy volunteers, the steady-state volume of distribution for bupivacaine was 66 ± 23 L. nih.gov
Elucidation of Elimination Half-Life and Systemic Clearance in Animal Systems
The elimination half-life (t½) and systemic clearance (CL) are crucial parameters that describe how long the drug remains in the body and how efficiently it is removed.
In rats , the elimination half-life of levobupivacaine from plasma was found to be slower (4.89 ± 1.77 h) than from muscle (1.38 ± 0.60 h) or the sciatic nerve (1.28 ± 0.74 h). nih.gov
In cats , the elimination half-life following a TAP block was 253 ± 55 minutes for a 0.2% solution and 217 ± 52 minutes for a 0.25% solution. nih.gov The corresponding clearance was 5.3 ± 1.8 mL/min/kg and 4.9 ± 1.5 mL/min/kg. nih.gov After intraperitoneal administration, the mean elimination half-life was 4.79 ± 2.7 hours, and the clearance indexed by bioavailability was 0.35 ± 0.18 L•h/kg. avma.orgresearchgate.net
A study in calves receiving a cornual nerve block reported an elimination half-life of 32.79 ± 11.00 hours and a clearance rate of 0.12 ± 0.03 L/h. frontiersin.orgnih.govnih.govresearchgate.net
In dogs , the half-life after a single intra-articular injection was 61.33 ± 77.706 minutes, which was significantly shorter than the 245.363 ± 104.415 minutes observed after continuous infusion. nih.gov
Studies in sheep have reported varying elimination half-lives. After epidural administration, the terminal elimination half-life was approximately 6 hours. massey.ac.nzbmj.com Following intravenous infusion, the mean elimination half-life was 120.5 ± 73.1 minutes, with a mean clearance of 1.53 ± 0.53 L/min. researchgate.net Another study in sheep found that the mean total body clearance of the R(+)-enantiomer of bupivacaine was 28% greater than that of the S(-)-enantiomer. nih.gov
Table 2: Elimination Half-Life and Systemic Clearance of Bupivacaine in Various Animal Models
| Animal Model | Administration Route | Elimination Half-Life (t½) | Systemic Clearance (CL) | Citation |
|---|---|---|---|---|
| Rats (Levobupivacaine) | Sciatic Nerve Block | 4.89 ± 1.77 h (plasma) | - | nih.gov |
| Cats | TAP Block (0.2%) | 253 ± 55 min | 5.3 ± 1.8 mL/min/kg | nih.gov |
| Cats | TAP Block (0.25%) | 217 ± 52 min | 4.9 ± 1.5 mL/min/kg | nih.gov |
| Cats | Intraperitoneal | 4.79 ± 2.7 h | 0.35 ± 0.18 L•h/kg | avma.orgresearchgate.net |
| Calves | Cornual Nerve Block | 32.79 ± 11.00 h | 0.12 ± 0.03 L/h | frontiersin.orgnih.govnih.govresearchgate.net |
| Dogs | Intra-articular (Single Injection) | 61.33 ± 77.706 min | - | nih.gov |
| Dogs | Intra-articular (Continuous Infusion) | 245.363 ± 104.415 min | - | nih.gov |
| Sheep | Epidural | ~6 h | - | massey.ac.nzbmj.com |
| Sheep | Intravenous Infusion | 120.5 ± 73.1 min | 1.53 ± 0.53 L/min | researchgate.net |
Comparative Pharmacokinetic Studies of Deuterated vs. Non-Deuterated Bupivacaine in Preclinical Contexts
The use of stable isotope-labeled compounds, such as bupivacaine-d9 (B593371) hydrochloride, allows for the simultaneous investigation of different formulations or routes of administration in the same subject, thereby reducing inter-individual variability.
A study in healthy human volunteers investigated the pharmacokinetics of bupivacaine and tri-deuteromethyl-labelled bupivacaine administered simultaneously. The results indicated that the substitution of a deuterated methyl group did not significantly alter the pharmacokinetics of bupivacaine. nih.gov The mean distribution and elimination half-lives, volumes of distribution, and plasma clearances were nearly identical for both the deuterated and non-deuterated forms. nih.gov This finding is crucial as it validates the use of deuterated bupivacaine as a reliable internal standard and tracer in pharmacokinetic studies without introducing a significant kinetic isotope effect.
Investigations into Isotopic Effects on Drug Disposition in Experimental Models
The deuterium (B1214612) isotope effect refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced with one of its isotopes. In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of enzymatic attack can slow down the metabolic rate. splendidlab.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. splendidlab.com
Research on Drug Metabolism Using Deuterated Bupivacaine
In Vitro Metabolism Studies Utilizing Hepatic Microsomes and Isolated Cell Systems
In vitro systems, such as liver microsomes and isolated cells, are fundamental in preclinical research to model the metabolic pathways of drug candidates. mdpi.com These systems contain the primary enzymes responsible for drug metabolism, offering a controlled environment to study the biotransformation of compounds like bupivacaine (B1668057). nih.govnuvisan.com The use of deuterated bupivacaine, such as bupivacaine-d9 (B593371), in these in vitro setups has proven to be particularly beneficial. researchgate.net
Identification and Structural Elucidation of Bupivacaine Metabolites
The identification and structural characterization of metabolites are crucial steps in understanding a drug's fate in the body. The use of deuterated bupivacaine significantly aids this process. In studies involving the incubation of bupivacaine-d9 with in vitro systems like the fungi Cunninghamella elegans and Cunninghamella blakesleeana, researchers have been able to identify and describe numerous novel metabolites. researchgate.net These fungal systems have demonstrated relevance as models for mammalian metabolism. researchgate.net
The primary metabolites of bupivacaine identified through various analytical techniques include:
N-desbutylbupivacaine : Formed through the dealkylation of the butyl group. researchgate.netnih.govnih.gov Deuterium-labeled N-desbutyl bupivacaine is also used as a standard in metabolic studies. medchemexpress.eu
3'-hydroxybupivacaine and 4'-hydroxybupivacaine : Resulting from aromatic hydroxylation. researchgate.netnih.govnih.gov
Pipecolylxylidine (PPX) : Considered a major metabolite of bupivacaine. nih.gov
Other metabolites include aliphatically hydroxylated metabolites, an N-oxide, and dihydroxybupivacaine. researchgate.net Phase II metabolites such as sulfated and glucuronidated conjugates of the hydroxylated forms have also been detected. researchgate.net
High-performance liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique used for the separation and identification of these metabolites. nih.govresearchgate.net The use of deuterated internal standards like bupivacaine-d9 improves the accuracy and reliability of quantification in these complex biological matrices. veeprho.com
| Metabolite | Metabolic Reaction | Reference |
|---|---|---|
| N-desbutylbupivacaine | N-dealkylation | researchgate.netnih.govnih.gov |
| 3'-hydroxybupivacaine | Aromatic Hydroxylation | researchgate.netnih.govnih.gov |
| 4'-hydroxybupivacaine | Aromatic Hydroxylation | researchgate.netnih.govnih.gov |
| Pipecolylxylidine (PPX) | N-dealkylation | nih.gov |
| Aliphatically hydroxylated metabolites | Hydroxylation | researchgate.net |
| N-oxide | N-oxidation | researchgate.net |
| Dihydroxybupivacaine | Hydroxylation | researchgate.net |
| Sulfated hydroxybupivacaine | Sulfation (Phase II) | researchgate.net |
| Glucuronides of hydroxybupivacaine | Glucuronidation (Phase II) | researchgate.net |
Characterization of Metabolic Pathways and Enzyme Kinetics (e.g., Cytochrome P450 Isoforms)
The metabolism of bupivacaine is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms involved and characterizing their kinetics.
The degradation of bupivacaine to its major metabolite, pipecolylxylidine (PPX), is predominantly mediated by CYP3A4 . nih.govresearchgate.net Studies have shown a strong correlation between the rate of PPX formation and the activity of CYP3A4. nih.govresearchgate.net Inhibition studies using specific CYP3A inhibitors, such as troleandomycin, resulted in a significant decrease in bupivacaine metabolism. nih.govresearchgate.net Furthermore, experiments with cDNA-expressed human CYP isoforms confirmed that CYP3A4 is the most efficient enzyme in metabolizing bupivacaine to PPX, while other isoforms like CYP2C19 and CYP2D6 produce only minor amounts. nih.govresearchgate.net
The kinetic parameters for bupivacaine metabolism in human liver microsomes have been determined, with an apparent Michaelis-Menten constant (Km) of 125 µM and a maximum velocity (Vmax) of 4.78 nmol/min/mg of microsomal protein for the formation of PPX. nih.govresearchgate.net
| Enzyme | Role in Bupivacaine Metabolism | Kinetic Parameters (for PPX formation) | Reference |
|---|---|---|---|
| CYP3A4 | Major enzyme for N-dealkylation to PPX | Km: 125 µM, Vmax: 4.78 nmol/min/mg protein | nih.govresearchgate.net |
| CYP2C19 | Minor role in metabolism | - | nih.govresearchgate.net |
| CYP2D6 | Minor role in metabolism | - | nih.govresearchgate.net |
| CYP1A2 | No significant role in PPX formation | - | nih.govresearchgate.net |
| CYP2E1 | No significant role in PPX formation | - | nih.govresearchgate.net |
The use of deuterated substrates in such studies can provide deeper insights into the reaction mechanisms and potential isotope effects on enzyme activity. tandfonline.com
In Vivo Metabolic Fate Investigations in Animal Models
Animal models are essential for understanding the in vivo metabolic fate of drugs. Studies in rats have been conducted to investigate the metabolism and excretion of bupivacaine. nih.gov Following administration, urine can be collected and analyzed to identify the metabolites formed in a living system. nih.govnih.gov
In one study, after administering bupivacaine to rats, five different metabolites were identified in the urine using gas chromatography, with their structures confirmed by mass spectrometry and nuclear magnetic resonance. nih.gov The identified metabolites included:
Desbutyl-bupivacaine
3'-Hydroxy-bupivacaine
N-Butyl-pipecolyl-2-amide
Two mono-hydroxylated isomers on the piperidine (B6355638) ring nih.gov
The use of bupivacaine-d9 in animal studies serves as a valuable internal standard for accurately quantifying the parent drug and its metabolites in biological fluids like plasma and urine, as demonstrated in studies with horses. researchgate.netresearchgate.net This allows for a more precise understanding of the pharmacokinetic profile and metabolic clearance of bupivacaine in different species.
Assessment of Deuterium (B1214612) Isotope Effects on Metabolic Stability and Biotransformation
The replacement of hydrogen with deuterium can alter the metabolic profile of a drug, a phenomenon known as the deuterium isotope effect (DIE). juniperpublishers.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov This can potentially increase the metabolic stability and half-life of a drug. juniperpublishers.comnih.gov
In the context of bupivacaine, studies have investigated the pharmacokinetic differences between the deuterated and non-deuterated forms. One study in healthy volunteers using tri-deuteromethyl-labelled bupivacaine found no significant alteration in its pharmacokinetics compared to the unlabeled form. nih.gov The distribution and elimination half-lives, as well as plasma clearance, were comparable for both compounds. nih.gov
However, the impact of deuteration can be complex and depends on which metabolic pathway is rate-limiting. plos.orgnih.govnih.gov Deuteration at a site of metabolism may slow down that specific pathway, potentially leading to "metabolic shunting," where the drug is metabolized more through alternative pathways. juniperpublishers.com This could either decrease the formation of a toxic metabolite or increase the formation of a desired active metabolite. juniperpublishers.com
While the specific effects of the d9 substitution on bupivacaine's metabolic stability and biotransformation pathways require further detailed investigation, the principle of using deuteration to probe and potentially optimize metabolic properties is a key area of research in drug development. medchemexpress.comjuniperpublishers.comresearchgate.net
Emerging Research Perspectives and Future Directions
Potential of Deuterated Analogs in Modulating Pharmacological Properties for Research Purposes
The replacement of hydrogen with deuterium (B1214612), known as deuteration, can significantly alter a drug's pharmacokinetic profile. nih.govnih.gov This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown. neulandlabs.com This increased metabolic stability can lead to a longer half-life and altered clearance rates of the drug. researchgate.netsymeres.com
In the context of research, this modulation of pharmacological properties is a powerful tool. For instance, studying the effects of deuterated analogs like bupivacaine-d9 (B593371) can help researchers understand the metabolic pathways of the parent compound, bupivacaine (B1668057). symeres.com By comparing the metabolism of the deuterated and non-deuterated forms, scientists can identify the specific sites of metabolic activity. nih.gov This knowledge is crucial for designing new drug candidates with improved pharmacokinetic properties. researchgate.net
Furthermore, deuteration can sometimes lead to a shift in metabolic pathways, potentially reducing the formation of toxic metabolites. nih.govcdnsciencepub.com While bupivacaine-d9 itself is primarily used as a standard, the principles of its altered metabolism are applicable to the broader field of drug discovery. Researchers are exploring how strategic deuteration can enhance the therapeutic profiles of various drugs, not just anesthetics. nih.gov The study of deuterated anesthetics, for example, has shown that this modification can decrease metabolism and potentially lessen organ toxicity. nih.gov
Table 1: Effects of Deuteration on Pharmacological Properties
| Property | Effect of Deuteration | Research Implication |
| Metabolic Stability | Increased resistance to metabolic breakdown. unibestpharm.com | Elucidation of metabolic pathways, design of drugs with longer half-lives. symeres.com |
| Pharmacokinetics | Altered clearance and longer half-life. researchgate.netsymeres.com | Understanding drug disposition and potential for less frequent dosing. nih.gov |
| Toxicity Profile | Potential reduction in the formation of toxic metabolites. nih.govcdnsciencepub.com | Development of safer drug candidates. |
| Metabolic Switching | Can alter the primary metabolic pathway of a drug. cdnsciencepub.com | Investigating alternative metabolic routes and their pharmacological consequences. |
Development of Advanced Analytical Strategies for Comprehensive Metabolomic and Pharmacokinetic Research
Bupivacaine-d9 hydrochloride is a critical tool in advanced analytical strategies, particularly in mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comau.dk Its use as an internal standard allows for the precise and accurate quantification of bupivacaine in complex biological matrices such as plasma and urine. nih.gov
In metabolomics, the study of small molecules in a biological system, stable isotope-labeled compounds are indispensable. diagnosticsworldnews.com They help in the accurate identification and quantification of metabolites. acs.org The development of sophisticated analytical methods using deuterated standards like bupivacaine-d9 enables comprehensive pharmacokinetic studies. These studies provide detailed information on a drug's absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov
Researchers are continuously working on optimizing these analytical techniques. For example, hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry is a powerful tool for analyzing polar metabolites. semanticscholar.org The use of deuterated internal standards in such methods helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. ijper.orgasm.org The development of new derivatization agents that are deuterated also aids in creating internal standards for a wider range of metabolites in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
Table 2: Advanced Analytical Techniques Utilizing Deuterated Standards
| Analytical Technique | Role of Deuterated Standard (e.g., Bupivacaine-d9) | Research Application |
| LC-MS/MS | Internal standard for accurate quantification. au.dk | Pharmacokinetic studies, therapeutic drug monitoring. asm.org |
| GC-MS | Internal standard for quantification of silylated metabolites. researchgate.net | Metabolomic profiling. |
| HILIC-HDX-MS | Aids in structural elucidation and reduces false positives. semanticscholar.org | Untargeted metabolomics, biomarker discovery. |
| NMR Spectroscopy | Used in conjunction with mass spectrometry for structural elucidation. acs.orgnih.gov | Mechanistic studies of drug metabolism. |
Role of Stable Isotope Labeling in Mechanistic Toxicology Studies (excluding safety profiles)
Stable isotope labeling, particularly with deuterium, plays a crucial role in mechanistic toxicology. acs.orgacs.org By tracing the metabolic fate of a deuterated compound, researchers can identify the formation of reactive metabolites that may be responsible for toxicity. nih.gov This approach allows for a deeper understanding of the biochemical mechanisms underlying drug-induced toxicity.
For instance, if a particular metabolic pathway leads to a toxic metabolite, deuterating the site of that metabolic reaction can slow it down. cdnsciencepub.com By comparing the toxicity of the deuterated and non-deuterated compounds, scientists can confirm the role of that specific pathway in the observed toxicity. nih.gov This information is invaluable for designing safer drugs by modifying their structure to avoid the formation of harmful metabolites.
The use of stable isotope-labeled compounds is a relatively unexplored but promising area in toxicogenomic studies, which examine how the genome responds to toxic substances. acs.org It can help to link changes in gene expression to the formation of specific metabolites, providing a more complete picture of the mechanisms of toxicity. nih.gov
Future Methodological Innovations in Deuterated Compound Synthesis and Application in Drug Discovery Research
The growing interest in deuterated compounds for drug discovery is driving innovation in their synthesis. nih.govpharmaceutical-technology.com Traditionally, the synthesis of deuterated molecules could be complex and costly. bionauts.jp However, new methodologies are being developed to make this process more efficient and site-selective. nih.gov
One promising innovation is the development of flow synthesis systems for deuterium labeling. bionauts.jp These systems can operate at room temperature and ambient pressure, offering a more environmentally friendly and potentially less expensive way to produce deuterated compounds. bionauts.jp Such advancements will likely increase the accessibility of deuterated compounds for research and development.
In drug discovery, the application of deuteration is moving beyond simply improving existing drugs (a "deuterium switch") to being an integral part of the initial design process for new chemical entities. nih.gov By considering deuteration at an early stage, medicinal chemists can proactively address potential pharmacokinetic and metabolic liabilities of a drug candidate. unibestpharm.com This approach has the potential to reduce attrition rates in drug development and lead to the creation of more innovative and effective medicines. nih.gov
The future of deuterated compounds in research is bright, with ongoing advancements in synthesis and a deeper understanding of their pharmacological and toxicological implications. As these methodologies continue to evolve, compounds like this compound will remain essential tools for pushing the boundaries of pharmaceutical science.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for ensuring the purity and isotopic integrity of Bupivacaine-d9 Hydrochloride in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are validated for quantifying this compound and detecting impurities. For example, reverse-phase HPLC with UV detection at 484 nm has been used for related hydrochloride salts . Isotopic integrity can be confirmed via mass spectrometry to verify deuterium incorporation .
Q. How should this compound be stored to maintain stability in long-term pharmacological studies?
- Methodological Answer : Store in airtight containers at -20°C to prevent degradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies for similar compounds recommend periodic purity checks using thin-layer chromatography (TLC) to monitor decomposition .
Q. What in vitro models are suitable for preliminary screening of this compound’s NMDA receptor inhibition?
- Methodological Answer : Use neuronal cell lines (e.g., SH-SY5Y) expressing NMDA receptors. Electrophysiological assays or calcium flux measurements can quantify inhibition. Pre-treat cells with glutamate to activate receptors, and measure IC₅₀ values via dose-response curves .
Advanced Research Questions
Q. How does deuterium substitution in this compound alter its metabolic stability compared to non-deuterated Bupivacaine?
- Methodological Answer : Deuterium slows CYP450-mediated metabolism due to the kinetic isotope effect. Compare metabolic half-lives in human liver microsomes using LC/MS quantification. Studies on deuterated analogs show reduced clearance rates by 20-40%, enhancing bioavailability .
Q. What experimental strategies mitigate confounding variables when studying this compound’s dual action on SCN5A and NMDA receptors?
- Methodological Answer : Use selective inhibitors (e.g., tetrodotoxin for sodium channels and MK-801 for NMDA receptors) in parallel assays. Validate receptor-specific effects via siRNA knockdown or CRISPR-edited cell lines lacking target receptors .
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different pain models?
- Methodological Answer : Conduct meta-analyses of dose-response data, accounting for model-specific variables (e.g., inflammatory vs. neuropathic pain). Use isobolographic analysis to assess synergism with adjuvants like dexamethasone .
Q. What synthetic protocols ensure consistent deuterium incorporation in this compound?
- Methodological Answer : Optimize deuteration via catalytic exchange using D₂O and palladium catalysts. Monitor deuterium content using nuclear magnetic resonance (NMR) spectroscopy (²H-NMR) and validate purity (>98%) via HPLC with charged aerosol detection .
Data Interpretation & Validation
Q. How should researchers validate the specificity of this compound’s ion channel effects in complex biological matrices?
- Methodological Answer : Combine patch-clamp electrophysiology with radioligand binding assays (e.g., [³H]-batrachotoxin for sodium channels). Use negative controls (e.g., non-deuterated Bupivacaine) to isolate isotope-specific effects .
Q. What statistical approaches are recommended for analyzing time-dependent pharmacokinetic differences between Bupivacaine-d9 and its parent compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
